4,6-Dimethoxy-2-phenylquinoline chemical structure and properties
4,6-Dimethoxy-2-phenylquinoline chemical structure and properties
An In-depth Technical Guide to 4,6-Dimethoxy-2-phenylquinoline
Introduction
The quinoline scaffold is a nitrogen-containing heterocyclic aromatic compound that stands as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives form the core of numerous natural products and synthetic therapeutic agents, exhibiting a vast spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] Within this critical class of compounds, 4,6-Dimethoxy-2-phenylquinoline represents a molecule of significant interest. Its structure combines the foundational quinoline core with a phenyl substitution at the 2-position, a feature often associated with potent biological activity, and two methoxy groups at the 4- and 6-positions. These methoxy groups can critically influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a comprehensive technical overview of 4,6-Dimethoxy-2-phenylquinoline, detailing its chemical structure, properties, synthesis, and potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and understand its physical properties. These data are crucial for sourcing, synthesis, and formulation.
Chemical Structure and Identifiers
The structure of 4,6-Dimethoxy-2-phenylquinoline consists of a quinoline ring system with methoxy (-OCH₃) groups attached to carbons 4 and 6, and a phenyl (-C₆H₅) group attached to carbon 2.
Caption: Generalized Friedländer synthesis workflow for the target molecule.
Spectroscopic Characterization
Structural confirmation relies on a combination of modern spectroscopic techniques. Based on data from closely related analogs, the expected spectral features are as follows. [6][7][8]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Two distinct singlets, each integrating to 3 protons, would appear in the upfield region (typically δ 3.9-4.1 ppm) corresponding to the two non-equivalent methoxy groups. The aromatic region (δ 7.0-8.5 ppm) would show a complex pattern of signals. The protons of the phenyl group would appear as multiplets, while the protons on the quinoline core would show characteristic doublet and singlet signals, with their specific chemical shifts influenced by the electronic effects of the substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 17 distinct carbon signals. The methoxy carbons would appear around δ 55-56 ppm. [7]The spectrum would also show signals for the quaternary carbons and the CH carbons of the aromatic rings, with chemical shifts consistent with a substituted quinoline structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₅NO₂). The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 266.11.
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Infrared (IR) Spectroscopy: The IR spectrum would display key absorption bands confirming the functional groups present. [8]Characteristic peaks would include C-H stretching for the aromatic and methyl protons (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic core (~1500-1650 cm⁻¹), and strong C-O stretching bands for the methoxy groups (~1030-1250 cm⁻¹). [8]
Potential Applications in Drug Development
The quinoline scaffold is a cornerstone in the development of therapeutics, and the specific substitutions on 4,6-Dimethoxy-2-phenylquinoline suggest a strong potential for biological activity.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, disruption of tubulin polymerization, and modulation of critical signaling kinases. [1][3]Diaryl-substituted quinolines, in particular, are noted for their antiproliferative effects. [7]The 2-phenyl substitution on the target molecule fits this profile. Furthermore, methoxy substitutions are common in anticancer agents, where they can enhance binding to biological targets and improve pharmacokinetic properties. For instance, the dimethoxyquinoline scaffold is a known inhibitor of enzymes like c-Met, a tyrosine kinase implicated in cancer progression. [1] Table 3: Biological Activities of Related Quinoline Scaffolds
| Quinoline Type | Biological Activity | Mechanism of Action | Source |
|---|---|---|---|
| 2-Aryl-4-alkoxyquinolines | Anticancer (Colon, Leukemia, Melanoma) | Topoisomerase I inhibition | [3] |
| 2,4-Diarylquinolines | Anticancer, Antifungal, Antiviral | Multiple/Varies with substitution | [7] |
| 4-Anilinoquinolines | Anticancer | Tyrosine kinase inhibition (e.g., c-Met, EGFR) | [1][9] |
| 4-Quinolones | Antimitotic | Inhibition of microtubule polymerization | [10]|
Other Potential Therapeutic Areas
Beyond oncology, the quinoline core is associated with a wide range of bioactivities. These include antimalarial, antibacterial, antifungal, and anti-inflammatory actions. [4][5]The specific activity of 4,6-Dimethoxy-2-phenylquinoline would need to be determined through systematic biological screening, but its structural features make it a compelling candidate for evaluation across these therapeutic areas.
Experimental Protocol: In Vitro Cytotoxicity Screening
To provide a self-validating system for assessing potential anticancer activity, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay, as used by the National Cancer Institute (NCI), is a reliable method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content. [3]
Step-by-Step SRB Assay Protocol
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Cell Plating: Seed human cancer cells (e.g., HCT-116 colon cancer cells) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of 4,6-Dimethoxy-2-phenylquinoline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO diluted to the highest concentration used).
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Cell Treatment: Remove the medium from the plates and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Fixation: Following incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
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Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
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Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5-10 minutes on a plate shaker and measure the optical density (OD) at 510 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) value for the compound.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
4,6-Dimethoxy-2-phenylquinoline is a structurally intriguing member of the pharmacologically significant quinoline family. Its combination of a 2-phenyl group and dimethoxy substitutions on the core ring system makes it a prime candidate for investigation in drug discovery, particularly in the field of oncology. This guide has outlined its fundamental chemical properties, a plausible synthetic strategy, and its potential applications based on established knowledge of related compounds. The provided experimental protocol for cytotoxicity screening offers a robust starting point for its biological evaluation. Further research, including definitive synthesis, full spectroscopic characterization, and broad biological screening, is warranted to fully elucidate the therapeutic potential of this promising molecule.
References
-
Matrix Fine Chemicals. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5. [Online] Available at: [Link]
-
BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline | 22680-65-5. [Online] Available at: [Link]
-
BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline | C17H15NO2. [Online] Available at: [Link]
-
Supporting Information for catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. [Online] Available at: [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Online] Available at: [Link]
-
PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Online] Available at: [Link]
-
BuyersGuideChem. 4,6-Dimethoxy-2-phenyl-quinoline suppliers and producers. [Online] Available at: [Link]
- Google Patents. CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine.
-
PMC. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. [Online] Available at: [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Online] Available at: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. [Online] Available at: [Link]
-
MDPI. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. [Online] Available at: [Link]
-
MDPI. 9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-t[11][12]hiazino[3,4-a]isoquinoline-1-carboxylic Acid. [Online] Available at: [Link]
-
PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. [Online] Available at: [Link]
-
PubChem. 4-Hydroxy-6-methyl-2-phenylquinoline. [Online] Available at: [Link]
-
US EPA. Pyrimidine, 4,6-dimethoxy-5-nitro-2-phenyl-. [Online] Available at: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolone. [Online] Available at: [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Online] Available at: [Link]
-
MDPI. Promising Phytoconstituents in Antiangiogenesis Drug Development. [Online] Available at: [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Online] Available at: [Link]
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Online] Available at: [Link]
- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
OMLC. 4',6-Diamidino-2-phenylindole, [DAPI]. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 17282-70-1: 6-methoxy-2-phenylquinolin-4(1H)-one [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,6-DIMETHOXY-2-PHENYLQUINOLINE | CAS 22680-65-5 [matrix-fine-chemicals.com]
- 12. 4,6-DIMETHOXY-2-PHENYL-QUINOLINE [m.chemicalbook.com]
A representative Friedländer reaction for the synthesis of a polysubstituted 2-phenylquinoline.
